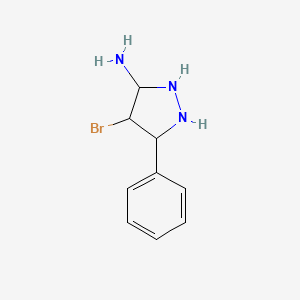
4-Bromo-5-phenylpyrazolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4-bromo-5-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of amino, bromo, and phenyl groups in this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-5-phenylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-phenyl-1H-pyrazole-5-amine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 3-Amino-4-bromo-5-phenylpyrazole often employs multi-step synthesis involving the preparation of intermediate compounds followed by cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-Amino-4-bromo-5-phenylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
科学研究应用
3-Amino-4-bromo-5-phenylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 3-Amino-4-bromo-5-phenylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the amino and bromo groups allows for specific interactions with biological macromolecules, influencing various cellular pathways .
相似化合物的比较
3-Amino-5-phenylpyrazole: Lacks the bromo group, resulting in different reactivity and biological activity.
4-Bromo-3-phenyl-1H-pyrazole-5-amine: Similar structure but different substitution pattern, leading to distinct chemical properties.
3-Amino-4-chloro-5-phenylpyrazole: Chlorine substitution instead of bromine, affecting its reactivity and applications
Uniqueness: The unique combination of amino, bromo, and phenyl groups in 3-Amino-4-bromo-5-phenylpyrazole provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
生物活性
Overview
4-Bromo-5-phenylpyrazolidin-3-amine is a heterocyclic compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound features a unique combination of bromo, amino, and phenyl groups, contributing to its reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C9H12BrN3 |
| Molecular Weight | 242.12 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H12BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5,7-9,12-13H,11H2 |
| Canonical SMILES | C1=CC=C(C=C1)C2C(C(NN2)N)Br |
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
The compound has shown significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Antiviral Properties
Recent investigations have identified this compound as a promising scaffold for antiviral drug development. Modifications to its structure have led to improved antiviral activity against norovirus, with low micromolar EC50 values reported in cell-based assays . This highlights its potential for further development in treating viral infections.
Enzyme Inhibition
The mechanism of action involves the inhibition of specific enzymes. The compound interacts with molecular targets, modulating their activity. This characteristic makes it a candidate for research into enzyme inhibitors with therapeutic applications .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined across various strains, confirming its potential as a lead compound in antibiotic development.
- Antiviral Activity Against Norovirus : A case study focused on the structural optimization of this compound revealed that specific modifications enhanced its antiviral properties against murine norovirus (MNV). The study indicated that at a concentration of 10 µM, the compound achieved approximately 40% inhibition of MNV-induced plaque formation .
The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. The presence of the amino and bromo groups facilitates interactions with biological macromolecules, influencing various cellular pathways. This interaction can lead to modulation of enzyme activities and inhibition of viral replication.
属性
分子式 |
C9H12BrN3 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC 名称 |
4-bromo-5-phenylpyrazolidin-3-amine |
InChI |
InChI=1S/C9H12BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5,7-9,12-13H,11H2 |
InChI 键 |
WXPQZANBZAPEFY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(NN2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















